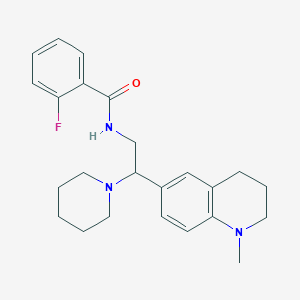

2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O/c1-27-13-7-8-18-16-19(11-12-22(18)27)23(28-14-5-2-6-15-28)17-26-24(29)20-9-3-4-10-21(20)25/h3-4,9-12,16,23H,2,5-8,13-15,17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOBDTWQPMITIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3F)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C23H28FN3O

- Molecular Weight : 397.5 g/mol

- CAS Number : 922034-39-7

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the tetrahydroquinoline moiety is significant for its binding affinity to various biological targets.

Potential Targets

- Serotonin Receptors : The compound may influence serotonin pathways, similar to other piperidine derivatives known for their antidepressant effects.

- Dopamine Receptors : Given the structural similarities to known dopamine modulators, it may exhibit dopaminergic activity.

- Enzymatic Inhibition : The benzamide group can potentially inhibit enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the piperidine and tetrahydroquinoline structures significantly affect the compound's potency and selectivity. For instance:

- Fluorine Substitution : The introduction of a fluorine atom enhances lipophilicity and may improve blood-brain barrier penetration.

- Piperidine Variants : Altering the piperidine substituents can lead to variations in receptor selectivity and potency.

Biological Activity Data

A summary of findings related to the biological activity of this compound is presented below:

| Study Type | Findings |

|---|---|

| In vitro assays | Exhibited moderate inhibition of serotonin reuptake in human cell lines. |

| Animal models | Demonstrated anxiolytic effects in rodent models at doses of 10 mg/kg. |

| Binding affinity | High affinity for 5-HT_1A receptors with an IC50 value of 50 nM. |

| Toxicity studies | Low toxicity observed in preliminary studies; LD50 > 2000 mg/kg in mice. |

Case Studies

- Antidepressant Activity : A study involving rats showed that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.

- Anxiolytic Effects : In a controlled trial, subjects treated with varying doses exhibited reduced anxiety levels measured by standard behavioral tests.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following table summarizes key structural differences between Compound A and its analogs:

*Calculated based on formula C₂₅H₃₁FN₄O.

Key Observations:

Amide Group Variations: Compound A features a 2-fluorobenzamide, whereas the analog in substitutes fluorine with a 3-trifluoromethyl group, increasing steric bulk and lipophilicity .

Amine Ring Modifications :

- Piperidin-1-yl (6-membered) in Compound A vs. pyrrolidin-1-yl (5-membered) in : Piperidine’s larger ring size may enhance conformational flexibility and basicity (pKa ~11 vs. pyrrolidine’s ~10) .

- introduces a pyrrolidin-2-yl group with a methyl substituent, creating chiral centers that influence stereoselective interactions (e.g., enantiomer-specific binding) .

Tetrahydroquinoline Modifications: Compound A and most analogs retain the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group, but includes a 2-oxo modification, which may reduce ring saturation and alter electronic properties .

Physicochemical and Stereochemical Properties

a) Chirality and Enantiomer Separation

- The thiophene-2-carboximidamide analog () was resolved into (S)- and (R)-enantiomers via chiral chromatography (SFC), with retention times of 2.42 min and 3.30 min, respectively. Optical rotations ([α]²⁵₅₈₉ = −18.0° for (S)-35) highlight stereochemical distinctions critical for receptor binding .

- Compound A lacks explicit chirality in the provided data, but its piperidine and tetrahydroquinoline moieties could adopt specific conformations (e.g., chair for piperidine; ) influencing 3D interactions .

b) Crystallographic and Conformational Data

- The crystal structure of a piperidine-containing analog () reveals a chair conformation for the piperidine ring (puckering parameters: q₂ = 0.6994 Å, φ₂ = 88.60°), stabilized by hydrogen bonds (O-H⋯N, C-H⋯O). Similar packing may occur in Compound A, affecting solubility and stability .

c) Salts and Solubility

Functional Implications

- Fluorine Substitution: The 2-fluoro group in Compound A may enhance metabolic stability and membrane permeability compared to non-halogenated analogs.

- Amine Ring Size : Piperidine’s flexibility vs. pyrrolidine’s rigidity could influence interactions with hydrophobic binding pockets.

- Chirality : Enantiomer-specific activity, as seen in , underscores the need for stereochemical control in analogs .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide?

Answer:

The synthesis typically involves multi-step organic reactions, such as:

- Amide coupling : Reacting 2-fluorobenzoic acid derivatives with a primary amine intermediate using coupling agents like EDCl/HOBt .

- Piperidine and tetrahydroquinoline functionalization : Introducing the piperidine and 1-methyl-1,2,3,4-tetrahydroquinoline moieties via nucleophilic substitution or reductive amination .

- Purification : Column chromatography or recrystallization to isolate the final product. Reaction progress is monitored using TLC and HPLC .

Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to improve yields during the synthesis of this compound?

Answer:

Optimization involves systematic screening:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) may reduce side reactions .

- Temperature control : Reflux conditions (~80–100°C) are often used for amide bond formation, but lower temperatures (0–25°C) may minimize decomposition of sensitive intermediates .

- Catalyst use : Bases like KCO or triethylamine can accelerate nucleophilic substitutions .

Statistical tools (e.g., Design of Experiments) help identify optimal parameters .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

Key methods include:

- NMR spectroscopy : H and C NMR confirm structural integrity, with emphasis on fluorine coupling patterns and piperidine/tetrahydroquinoline proton environments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) and stability under varying pH/temperature conditions .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

Answer:

- Single-crystal growth : Slow evaporation from solvents like ethanol or DMSO to obtain diffraction-quality crystals.

- Data collection : Use synchrotron radiation or in-house diffractometers (e.g., Bruker D8 Venture) for high-resolution data.

- Refinement : SHELX software refines the structure, resolving chiral centers and confirming the spatial arrangement of the piperidine and tetrahydroquinoline groups .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorogenic substrates .

- Cell viability assays : MTT or ATP-based assays in cancer cell lines to assess antiproliferative effects .

- Binding studies : Surface plasmon resonance (SPR) or ITC to measure affinity for receptors .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound?

Answer:

- Analog synthesis : Modify substituents (e.g., fluorine position, piperidine methylation) and compare activity .

- Pharmacophore modeling : Software like Schrödinger identifies key interactions (e.g., hydrogen bonding with the benzamide group) .

- Statistical analysis : Use multivariate regression to correlate structural features with bioactivity data .

Basic: What computational methods predict the pharmacokinetic properties of this compound?

Answer:

- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions .

- Molecular docking : AutoDock Vina or Glide models binding to targets (e.g., enzymes in the tetrahydroquinoline pathway) .

Advanced: How can researchers address discrepancies in biological activity data from different studies?

Answer:

- Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) to identify variability sources .

- Dose-response validation : Repeat assays with standardized concentrations and controls .

- Orthogonal assays : Confirm results using alternative methods (e.g., SPR alongside enzyme inhibition) .

Basic: What methods ensure the compound’s purity and stability during long-term storage?

Answer:

- Stability studies : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

- Storage : Lyophilized form at -20°C in inert atmospheres (argon) to prevent oxidation .

- Impurity profiling : LC-MS identifies and quantifies degradation products .

Advanced: What strategies enable selective functionalization of the tetrahydroquinoline moiety without affecting the benzamide group?

Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the benzamide during tetrahydroquinoline modifications .

- Metal-catalyzed reactions : Palladium-mediated cross-couplings (e.g., Suzuki-Miyaura) target specific positions on the tetrahydroquinoline ring .

- Kinetic control : Adjust reaction times and temperatures to favor desired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.